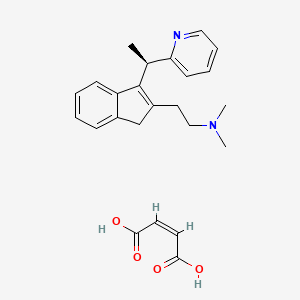

(R)-(+)-Dimethindene (maleate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-(+)-ジメチンデン(マレイン酸塩)は、主に抗ヒスタミン薬および抗掻痒剤として使用される選択的ヒスタミンH1拮抗薬です。蕁麻疹、花粉症、その他のアレルギー性疾患などのアレルギー反応の治療に一般的に使用されます。 この化合物は、かゆみおよびアレルギー反応に関連する他の症状を軽減する効果で知られています .

準備方法

合成経路および反応条件

(R)-(+)-ジメチンデン(マレイン酸塩)の合成には、適切なインデン誘導体から始まるいくつかのステップが含まれます。主なステップには、次のものがあります。

アルキル化: インデン誘導体は、適切なアルキル化剤を使用してアルキル化されます。

還元: 生成された生成物は、還元されて所望の中間体を形成します。

分割: ラセミ体は、(R)-エナンチオマーを得るために分割されます。

工業的製造方法

(R)-(+)-ジメチンデン(マレイン酸塩)の工業的製造は、通常、同じ合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。温度、圧力、反応時間などの重要なパラメータは、所望の生成物を得るために慎重に制御されます。

化学反応の分析

反応の種類

(R)-(+)-ジメチンデン(マレイン酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 化合物の官能基を修飾するために、還元反応を実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が得られる場合がありますが、置換反応により芳香環にさまざまな官能基が導入される可能性があります .

科学研究への応用

(R)-(+)-ジメチンデン(マレイン酸塩)は、さまざまな科学研究への応用があります。

化学: 抗ヒスタミン活性と受容体結合の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と免疫応答への影響について調査されています。

医学: アレルギー性疾患と掻痒の治療における治療の可能性について研究されています。

科学的研究の応用

®-(+)-Dimethindene (maleate) has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.

Biology: Investigated for its effects on cellular signaling pathways and immune responses.

Medicine: Studied for its therapeutic potential in treating allergic conditions and pruritus.

Industry: Utilized in the formulation of pharmaceutical products and topical treatments

作用機序

(R)-(+)-ジメチンデン(マレイン酸塩)は、ヒスタミンH1受容体に選択的に結合することで効果を発揮し、ヒスタミンの作用を阻害します。これにより、かゆみ、腫れ、発赤などのアレルギー反応の典型的な症状が予防されます。 この化合物のH1受容体への作用は、血管拡張と毛細血管透過性を減少させるのにも役立ちます .

類似の化合物との比較

類似の化合物

ジメチンデン: (R)-(+)-ジメチンデンと(S)-(-)-ジメチンのラセミ体。

クロルフェニラミン: H1受容体拮抗作用が類似した第1世代の抗ヒスタミン薬。

フェニラミン: 抗ヒスタミン活性を有する関連化合物

独自性

(R)-(+)-ジメチンデン(マレイン酸塩)は、H1受容体に対する高い選択性と、中枢神経系への影響を最小限に抑えながらアレルギー症状を軽減する効果により、ユニークです。 これは、顕著な眠気なしにアレルギー性疾患を治療するための好ましい選択肢となっています .

類似化合物との比較

Similar Compounds

Dimetindene: A racemic mixture of ®-(+)-Dimethindene and (S)-(-)-Dimethindene.

Chlorpheniramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.

Uniqueness

®-(+)-Dimethindene (maleate) is unique due to its high selectivity for H1 receptors and its efficacy in reducing allergic symptoms with minimal central nervous system effects. This makes it a preferred choice for treating allergic conditions without causing significant drowsiness .

特性

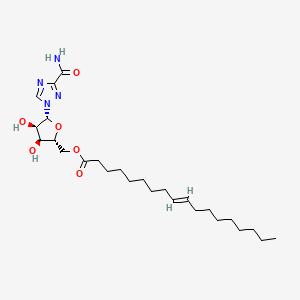

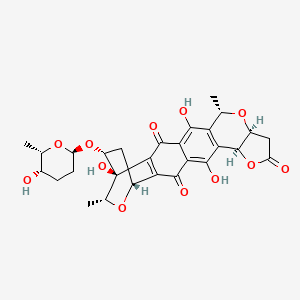

分子式 |

C24H28N2O4 |

|---|---|

分子量 |

408.5 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |

InChIキー |

SWECWXGUJQLXJF-DASCVMRKSA-N |

異性体SMILES |

C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

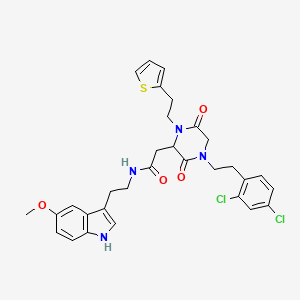

![[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B10854275.png)

![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)

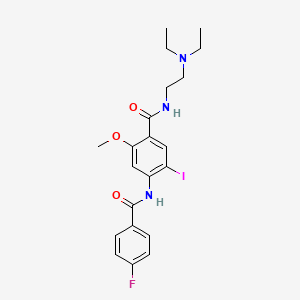

![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)

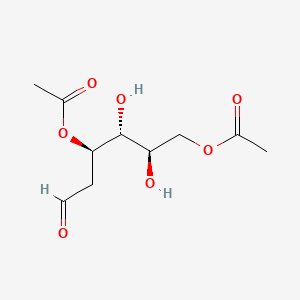

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)

![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)